molecular formula C17H15NO4 B3124195 (S)-3-(4-Hydroxyphenyl)-2-(1-oxoisoindolin-2-yl)propanoic acid CAS No. 316801-28-2

(S)-3-(4-Hydroxyphenyl)-2-(1-oxoisoindolin-2-yl)propanoic acid

Cat. No.: B3124195
CAS No.: 316801-28-2
M. Wt: 297.3 g/mol
InChI Key: MDZYHGGIYATKJI-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-(4-Hydroxyphenyl)-2-(1-oxoisoindolin-2-yl)propanoic acid is a complex organic compound with significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(4-Hydroxyphenyl)-2-(1-oxoisoindolin-2-yl)propanoic acid typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxybenzaldehyde with phthalimide derivatives under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The intermediate products are then subjected to further reactions, such as reduction or oxidation, to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(4-Hydroxyphenyl)-2-(1-oxoisoindolin-2-yl)propanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the isoindolinone moiety can be reduced to form alcohol derivatives.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of various ether or ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of bases or acids to facilitate substitution reactions.

Major Products

The major products formed from these reactions include quinone derivatives, alcohol derivatives, and various substituted ethers or esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-3-(4-Hydroxyphenyl)-2-(1-oxoisoindolin-2-yl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism by which (S)-3-(4-Hydroxyphenyl)-2-(1-oxoisoindolin-2-yl)propanoic acid exerts its effects involves interactions with specific molecular targets. The hydroxyphenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The isoindolinone moiety may also play a role in binding to specific proteins or nucleic acids, affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-(4-Hydroxyphenyl)-2-(1-oxoisoindolin-2-yl)propanoic acid: shares similarities with other hydroxyphenyl and isoindolinone derivatives.

    4-Hydroxyphenylacetic acid: Similar in structure but lacks the isoindolinone moiety.

    Phthalimide derivatives: Share the isoindolinone structure but differ in the substituents attached to the ring.

Properties

IUPAC Name

(2S)-3-(4-hydroxyphenyl)-2-(3-oxo-1H-isoindol-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4/c19-13-7-5-11(6-8-13)9-15(17(21)22)18-10-12-3-1-2-4-14(12)16(18)20/h1-8,15,19H,9-10H2,(H,21,22)/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDZYHGGIYATKJI-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)N1C(CC3=CC=C(C=C3)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=CC=CC=C2C(=O)N1[C@@H](CC3=CC=C(C=C3)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-3-(4-Hydroxyphenyl)-2-(1-oxoisoindolin-2-yl)propanoic acid
Reactant of Route 2
Reactant of Route 2
(S)-3-(4-Hydroxyphenyl)-2-(1-oxoisoindolin-2-yl)propanoic acid
Reactant of Route 3
Reactant of Route 3
(S)-3-(4-Hydroxyphenyl)-2-(1-oxoisoindolin-2-yl)propanoic acid
Reactant of Route 4
Reactant of Route 4
(S)-3-(4-Hydroxyphenyl)-2-(1-oxoisoindolin-2-yl)propanoic acid
Reactant of Route 5
(S)-3-(4-Hydroxyphenyl)-2-(1-oxoisoindolin-2-yl)propanoic acid
Reactant of Route 6
Reactant of Route 6
(S)-3-(4-Hydroxyphenyl)-2-(1-oxoisoindolin-2-yl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.